molecular formula C9H11NO B085284 5,6,7,8-Tetrahydro-1-quinoliniumolate CAS No. 14631-48-2

5,6,7,8-Tetrahydro-1-quinoliniumolate

Cat. No.: B085284
CAS No.: 14631-48-2
M. Wt: 149.19 g/mol
InChI Key: FGGBJUOJAKQFRD-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1-quinoliniumolate is an organic compound with the molecular formula C(9)H({11})NO. It is characterized by a quinoline core that is partially hydrogenated, resulting in a tetrahydroquinoline structure. This compound is notable for its applications in organic synthesis and catalysis, where it serves as a versatile intermediate and reagent.

Scientific Research Applications

5,6,7,8-Tetrahydro-1-quinoliniumolate has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst and ligand in various organic reactions, including allylation and acid-base catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Industry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Safety and Hazards

5,6,7,8-Tetrahydro-1-quinoliniumolate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and is harmful if swallowed. It causes skin irritation and serious eye irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,6,7,8-Tetrahydro-1-quinoliniumolate is typically synthesized through the reaction of 5,6,7,8-tetrahydroquinoline with appropriate acids. One common method involves the use of hydrochloric acid, which protonates the nitrogen atom, forming the quinoliniumolate salt. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for larger batches. Continuous flow reactors may be employed to enhance efficiency and yield. The process involves careful control of temperature, pressure, and reactant concentrations to maintain product quality and consistency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert the compound back to its fully hydrogenated form, 1,2,3,4,5,6,7,8-octahydroquinoline, using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be targeted by various nucleophiles, leading to the formation of substituted quinolines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: 1,2,3,4,5,6,7,8-Octahydroquinoline.

    Substitution: Substituted quinolines with various functional groups.

Mechanism of Action

The mechanism by which 5,6,7,8-tetrahydro-1-quinoliniumolate exerts its effects depends on the specific application:

    Catalysis: As a catalyst, it facilitates reactions by stabilizing transition states and lowering activation energies.

    Biological Activity: In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

    Quinoline: Unlike 5,6,7,8-tetrahydro-1-quinoliniumolate, quinoline is fully aromatic and lacks the hydrogenation of the ring structure.

    1,2,3,4-Tetrahydroquinoline: This compound is similar but differs in the position of hydrogenation, affecting its chemical reactivity and applications.

    Octahydroquinoline: Fully hydrogenated, this compound has different physical and chemical properties compared to this compound.

Uniqueness: this compound is unique due to its partially hydrogenated structure, which imparts specific reactivity and stability characteristics. This makes it particularly useful in applications requiring selective hydrogenation and specific catalytic properties.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

1-oxido-5,6,7,8-tetrahydroquinolin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGBJUOJAKQFRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=[N+]2[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380789
Record name 1-Oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14631-48-2
Record name 5,6,7,8-Tetrahydroquinoline N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14631-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5,6,7,8-Tetrahydroquinoline (3.0 g, 22.5 mmol) was dissolved in ethyl acetate (15 ml), and 3-chloroperbenzoic acid (ca. 70%, 5.6 g, 22.5 mmol) was added thereto. The reaction mixture was stirred at room temperature for 2 days, subjected to a silica gel column chromatography and eluted with ethyl acetate-ethanol (5:1, v/v) to give the titled compound (3.4 g, 97%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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